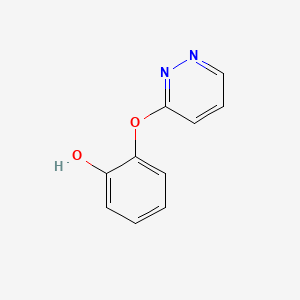

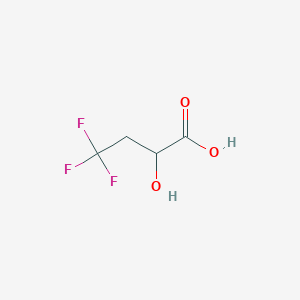

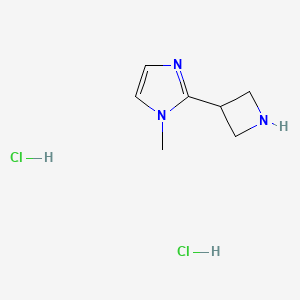

![molecular formula C14H12ClF4N3O2S B2389518 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide CAS No. 338961-89-0](/img/structure/B2389518.png)

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with a molecular weight of 396.71 . It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

The compound’s reactivity is likely influenced by the trifluoromethyl group and the pyridine ring. For instance, the chloride in similar compounds can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The compound has a molecular weight of 396.71 . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the trifluoromethyl group and the pyridine ring .Scientific Research Applications

Crop Protection and Agrochemicals

The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a chemical intermediate for several crop-protection products, making it highly sought after .

Pharmaceuticals and Veterinary Products

Several TFMP derivatives find applications in the pharmaceutical and veterinary industries. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to the biological activities of these derivatives .

Intermediate for Anthranilamide Insecticides

The compound’s synthesis pathway involves the formation of 2-amino-5-chloro-N,3-dimethylbenzamide , which serves as an intermediate for anthranilamide insecticides. These insecticides, such as chlorantraniliprole and cyantraniliprole, are of interest due to their effectiveness against pests .

Functional Materials and Chemical Properties

Fluorinated organic compounds, including those containing trifluoromethyl groups, have gained prominence in functional materials research. The unique effects of fluorine on biological activities and physical properties make it a valuable tool for discovery chemists. Researchers continue to explore novel applications for TFMP derivatives, anticipating further discoveries in the future .

Drug Design and Medicinal Chemistry

The presence of the trifluoromethyl group in this compound can influence its interactions with biological targets. Medicinal chemists may explore modifications around this moiety to enhance drug efficacy, bioavailability, and selectivity. Computational studies and structure-activity relationship analyses could provide valuable insights for drug design .

Vapor-Phase Reactions and Synthetic Pathways

Researchers have investigated vapor-phase reactions involving TFMP derivatives. These reactions can lead to the formation of novel compounds with diverse applications. Additionally, synthetic pathways for TFMP derivatives are actively studied, aiming for efficient and scalable production methods .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Some studies suggest that it may interact with certain enzymes or receptors in the body

Mode of Action

It is believed to interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is likely that it influences several pathways, given its potential interaction with multiple targets . The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted in the urine or feces . These properties can significantly impact the compound’s bioavailability and effectiveness.

Result of Action

It is likely to cause changes in the function of its targets, which could have various downstream effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized and excreted . Understanding these factors is crucial for optimizing the use of this compound.

properties

IUPAC Name |

N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF4N3O2S/c15-12-7-9(14(17,18)19)8-21-13(12)20-5-6-22-25(23,24)11-3-1-10(16)2-4-11/h1-4,7-8,22H,5-6H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXKYWWURHFIPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF4N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

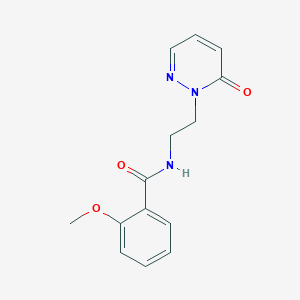

![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)

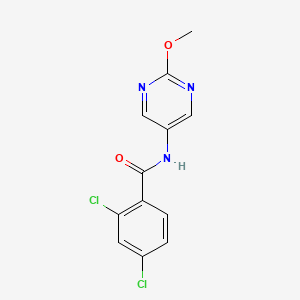

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)

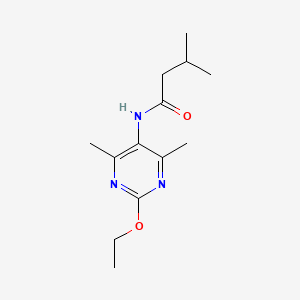

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)

![Ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2389457.png)